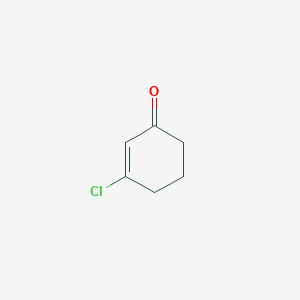

3-Chlorocyclohex-2-en-1-one

Description

Significance of Enone Frameworks in Organic Synthesis

Enones, characterized by a conjugated system of an alkene and a ketone, are powerful intermediates in organic synthesis. This arrangement of functional groups allows for a variety of chemical reactions, including nucleophilic additions and cycloadditions. The reactivity of the enone framework is central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.

Overview of Halogenated Cyclohexenone Derivatives

The incorporation of a halogen atom onto the cyclohexenone ring significantly influences its electronic properties and reactivity. Halogenated cyclohexenones, such as the chloro-, bromo-, and iodo-derivatives, are valuable precursors for a range of synthetic transformations. The position of the halogen atom on the ring dictates the types of reactions the molecule can undergo. For instance, a halogen at the 2- or 3-position of the cyclohexenone ring can participate in cross-coupling reactions or act as a leaving group in substitution reactions, thereby enabling the introduction of diverse functional groups. A notable example is the use of 2-bromocyclohex-2-en-1-ones in the synthesis of meta-substituted phenols. researchgate.net

Academic Research Focus on 3-Chlorocyclohex-2-en-1-one

This compound has garnered attention in the academic community as a versatile reagent and building block. Its unique structural features, including a reactive chlorine atom and a conjugated enone system, make it a subject of interest for developing new synthetic methodologies. smolecule.combiosynth.com Research has particularly focused on its use in the synthesis of more complex molecules, such as aryloxy phenols and various heterocyclic compounds. encyclopedia.pubmdpi.com

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₆H₇ClO |

| Molecular Weight | 130.57 g/mol nih.gov |

| CAS Number | 5682-75-7 nih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 208.8 °C at 760 mmHg lookchem.com |

| Flash Point | 81.7 °C lookchem.com |

| Density | 1.17 g/cm³ lookchem.com |

| Refractive Index | 1.496 lookchem.com |

| IUPAC Name | This compound nih.gov |

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. One common and efficient method involves the reaction of 1,3-cyclohexanedione (B196179) with a chlorinating agent.

A widely cited procedure utilizes oxalyl dichloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. lookchem.comchemicalbook.com This reaction is typically carried out in a solvent such as dichloromethane (B109758) at low temperatures, followed by warming to room temperature, and can achieve high yields, reportedly up to 93%. lookchem.comchemicalbook.com Another reported method uses oxalyl dichloride in acetonitrile (B52724) at 20°C for 2 hours, resulting in a 92% yield. lookchem.com

An alternative approach involves the reaction of 3-<(methanesulfonyl)oxy>-2-cyclohexenone with a source of chloride ions, such as triethylbenzylammonium chloride, in the presence of boron trifluoride diethyl etherate. lookchem.com This method, conducted in dichloromethane, has been reported to yield 83% of the desired product. lookchem.com

Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its electrophilic nature, stemming from the conjugated enone system and the presence of the chlorine atom. This makes it susceptible to attack by nucleophiles at multiple sites.

Key reactions of this compound include:

Nucleophilic Substitution: The chlorine atom at the 3-position can be displaced by various nucleophiles. For example, it reacts with phenols in the presence of a base like potassium carbonate to form 3-(aryloxy)cyclohex-2-en-1-ones. smolecule.comencyclopedia.pubmdpi.com This reaction is a key step in the synthesis of m-aryloxy phenols. encyclopedia.pubmdpi.com

Bromination: The double bond in the cyclohexenone ring can undergo electrophilic addition. Treatment with N-bromosuccinimide (NBS) in dimethylformamide (DMF) leads to bromination at the C(2) position. smolecule.comencyclopedia.pub

Aromatization: Following substitution and bromination, the resulting di-substituted cyclohexenone derivatives can be aromatized to form substituted phenols. encyclopedia.pubmdpi.com For instance, treatment of 2-bromo-3-(aryloxy)cyclohex-2-en-1-ones with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of 3-(aryloxy)phenols. encyclopedia.pubmdpi.com

Formation of Aminophenols: this compound derivatives are also precursors to meta-aminophenols. nih.govualberta.caacs.org 3-Amino-2-chlorocyclohex-2-en-1-ones, which can be generated from 3-aminocyclohex-2-en-1-ones, undergo aromatization upon treatment with DBU to yield meta-aminophenols. nih.govualberta.caacs.org

Spectroscopic Data

| Spectroscopic Data |

| 1H NMR |

| 13C NMR |

| Mass Spectrometry |

| Infrared (IR) Spectroscopy |

Note: Specific chemical shift values and coupling constants are not provided due to limited availability in the searched sources.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTXPEOKLIDWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340886 | |

| Record name | 3-chlorocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5682-75-7 | |

| Record name | 3-chlorocyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorocyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chlorocyclohex 2 En 1 One

Regioselective Synthesis and Isomer Control

The regioselective synthesis of 3-chlorocyclohex-2-en-1-one is most effectively achieved by utilizing the inherent reactivity of 1,3-dicarbonyl compounds. The primary and most common starting material for this transformation is cyclohexane-1,3-dione.

The reaction of cyclohexane-1,3-dione with specific chlorinating agents, such as oxalyl chloride or thionyl chloride, proceeds via the enol tautomer of the dione. This pathway ensures that the chloro group is introduced at the C3 position, directly yielding the desired β-chloro-α,β-unsaturated ketone with high regioselectivity. lookchem.comchemicalbook.com This method takes advantage of the readily available 1,3-functional group relationship in the starting material. mdpi.com The reaction with oxalyl dichloride, for instance, can be performed in solvents like dichloromethane (B109758) or acetonitrile (B52724), often with high yields. lookchem.com A similar approach is used for substituted analogues, such as the synthesis of 3-chloro-5,5-dimethylcyclohex-2-en-1-one from dimedone, which proceeds with a 92% yield. chemicalbook.com

Isomer control is critical in the synthesis of chlorocyclohexenones. While the use of 1,3-cyclohexanedione (B196179) as a precursor reliably produces the 3-chloro isomer, direct chlorination of cyclohex-2-en-1-one would lead to a mixture of products, including α-chlorination at the C2 or C6 positions. arkat-usa.org The synthesis of other isomers, such as 2-chloro-3-aminocyclohex-2-en-1-ones, requires a different strategy. This is typically achieved by first creating a 3-aminocyclohex-2-en-1-one (an enaminone) from cyclohexenone, and then performing a regioselective chlorination at the C2 position using specific halogenating agents. researchgate.netmdpi.com

The following table summarizes various reported methods for the synthesis of this compound from 1,3-cyclohexanedione, highlighting the reagents and reaction conditions that ensure regioselectivity.

Table 1: Regioselective Synthesis of this compound from 1,3-Cyclohexanedione

| Starting Material | Reagents | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Cyclohexanedione | Oxalyl dichloride, N,N-dimethylformamide | Dichloromethane, 0°C then RT for 30 min | 93.0% | lookchem.com |

Catalytic and Reagent-Based Advances in Chlorination

Recent advancements in organic synthesis have introduced sophisticated catalytic and reagent-based methods for chlorination reactions, some of which are applicable to cyclohexenone systems. These methods offer milder reaction conditions and novel reactivity patterns.

A significant catalytic advance is the α-chlorination of ketones using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. arkat-usa.org In this method, acetyl chloride serves as the chlorinating agent. While this reaction on a simple cyclohexanone (B45756) yields 2-chlorocyclohexan-1-one, its application to cyclohex-2-en-1-one results in chlorination at the more electron-rich α-carbon. arkat-usa.org This catalytic approach represents a chemo- and regioselective method for producing α-chloro ketones under mild conditions, avoiding the formation of unwanted polychlorinated byproducts. arkat-usa.org

Table 2: Ceric Ammonium Nitrate (CAN) Catalyzed α-Chlorination of Ketones

| Substrate | Chlorinating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cyclohexanone | Acetyl Chloride | CAN | Acetonitrile, rt, 4h | 2-Chlorocyclohexan-1-one | 85% | arkat-usa.org |

| Cyclohex-2-en-1-one | Acetyl Chloride | CAN | Acetonitrile, rt, 7h | 6-Chlorocyclohex-2-en-1-one | 60% | arkat-usa.org |

In terms of reagent-based advances, the direct C(sp²)-H bond chlorination of enaminones has emerged as a powerful tool. One such method employs N-chlorosuccinimide (NCS) as the chlorine source. researchgate.net Another novel system uses N-bromosuccinimide (NBS) where 1,2-dichloroethane (B1671644) (DCE) surprisingly acts as the chlorine source at high temperatures (140 °C). mdpi.com This reaction effectively installs a chlorine atom at the C2 position of various cyclic and acyclic enaminones, demonstrating high regioselectivity. mdpi.com For example, (Z)-3-(benzylamino)cyclohex-2-en-1-one can be converted to (Z)-3-(benzylamino)-2-chlorocyclohex-2-en-1-one in 51% yield using this protocol. mdpi.com These modern reagent-based strategies provide access to chlorinated isomers that are difficult to obtain through classical methods.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cyclohexane-1,3-dione |

| Oxalyl chloride |

| Thionyl chloride |

| N,N-dimethylformamide |

| 3-chloro-5,5-dimethylcyclohex-2-en-1-one |

| Dimedone |

| Cyclohex-2-en-1-one |

| 2-chloro-3-aminocyclohex-2-en-1-one |

| 3-aminocyclohex-2-en-1-one |

| Ceric ammonium nitrate (CAN) |

| Acetyl chloride |

| 2-Chlorocyclohexan-1-one |

| 6-Chlorocyclohex-2-en-1-one |

| N-chlorosuccinimide (NCS) |

| N-bromosuccinimide (NBS) |

| 1,2-dichloroethane (DCE) |

| (Z)-3-(benzylamino)cyclohex-2-en-1-one |

Reactivity and Reaction Mechanisms of 3 Chlorocyclohex 2 En 1 One

Nucleophilic Addition Reactions

The presence of the α,β-unsaturated carbonyl system in 3-chlorocyclohex-2-en-1-one opens up two primary pathways for nucleophilic attack: conjugate addition (1,4-addition) to the β-carbon and direct addition (1,2-addition) to the carbonyl carbon. smolecule.com The regioselectivity of this attack is influenced by a variety of factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions, and the presence of catalysts.

In conjugate addition, a nucleophile attacks the β-carbon of the carbon-carbon double bond. This type of reaction is typical for soft nucleophiles. A notable example is the reaction of this compound with dimethylsulfoxonium methylide. This reaction proceeds via a conjugate addition of the methylide to the β-carbon, followed by the elimination of the chloride ion to yield a vinyl sulfoxonium ylide. thieme-connect.com This transformation highlights the susceptibility of the β-position to nucleophilic attack, leading to the formation of a new carbon-carbon bond and displacement of the chlorine atom. thieme-connect.com

Direct addition to the carbonyl group (1,2-addition) is another potential reaction pathway, generally favored by hard nucleophiles such as Grignard reagents or organolithium compounds. While specific studies focusing solely on the 1,2-addition to this compound are not extensively detailed in the provided search results, research on related 3-halocyclohex-2-en-1-ones demonstrates this reactivity. For instance, the addition of Grignard or other organometallic reagents to 3-halocyclohex-2-en-1-ones, followed by acidic workup, leads to the formation of meta-substituted phenols. researchgate.net This suggests that an initial 1,2-addition of the organometallic reagent to the carbonyl group likely occurs.

Mechanistic studies on nucleophilic additions to α,β-unsaturated systems are complex, often involving a competition between 1,2- and 1,4-addition pathways. The choice between these pathways is governed by principles of hard and soft acid and base (HSAB) theory. The carbonyl carbon is considered a "hard" electrophilic center, while the β-carbon is a "soft" center. Consequently, hard nucleophiles preferentially attack the carbonyl carbon, and soft nucleophiles favor the β-carbon.

Kinetic and mechanistic studies on related systems, such as the copper-catalyzed asymmetric allylic alkylation (AAA) of racemic cyclic allyl chlorides, provide insights into the factors controlling these reactions. acs.org These studies reveal that the nature of the catalyst, counterions, and reaction conditions can significantly influence the reaction pathway and stereoselectivity. acs.org For instance, in copper-catalyzed reactions, the counterion of the copper salt (e.g., Cl-, I-, OTf-) has been shown to impact the catalytic species present and, consequently, the reaction rate and outcome. acs.org

Nucleophilic Substitution at the C-3 Position

The chlorine atom at the C-3 position of this compound is vinylic, and its substitution provides a valuable route to a variety of functionalized cyclohexenone derivatives.

Recent research has demonstrated that this compound can react with phenols in the presence of a base like potassium carbonate (K₂CO₃) to produce 3-(aryloxy)cyclohex-2-en-1-ones. smolecule.comencyclopedia.pub This reaction represents a nucleophilic vinylic substitution where the phenoxide ion, generated in situ, displaces the chloride ion. These aryloxy derivatives are useful intermediates for the synthesis of more complex molecules, such as meta-aryloxy phenols, which can possess biological activities. encyclopedia.pub

Table 1: Synthesis of 3-(aryloxy)cyclohex-2-en-1-ones

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| This compound | Phenols | K₂CO₃ | 3-(aryloxy)cyclohex-2-en-1-ones | smolecule.comencyclopedia.pub |

The reaction of this compound with amines can lead to the formation of aziridines. biosynth.com Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are valuable synthetic intermediates. google.commetu.edu.tr While the direct reaction with simple amines is noted, one source mentions that this compound reacts with dimethylformamide to produce aziridines that can be used as ligands in catalysis. biosynth.com The mechanism for this transformation is not explicitly detailed in the provided results but likely involves a nucleophilic attack by the nitrogen of the amine on the double bond, potentially followed by an intramolecular cyclization to form the aziridine (B145994) ring. The synthesis of aziridines from alkenes is a well-established area of organic chemistry, often involving nitrene addition or intramolecular SN2 reactions. youtube.comcaltech.edu

Substitution by Carbon Nucleophiles

The electrophilic nature of this compound makes it a substrate for nucleophilic substitution reactions. The presence of both a double bond and a carbonyl group makes the compound susceptible to nucleophilic attack. smolecule.com Carbon nucleophiles, such as Grignard reagents and other organometallic compounds, can react with this compound. The addition of these reagents, followed by mild acid treatment and exposure to a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can lead to the formation of meta-substituted phenols. researchgate.net This reactivity allows for the introduction of various alkyl, allyl, alkynyl, aryl, and heteroaryl groups at the meta position of a phenol (B47542) ring. researchgate.net

Electrophilic Reactions

Bromination at the C-2 Position

This compound can undergo electrophilic bromination at the C-2 position. A common reagent used for this transformation is N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). smolecule.commdpi.comencyclopedia.pub This reaction introduces a bromine atom at the carbon adjacent to the carbonyl group and the chlorine-bearing carbon.

In a multi-step synthesis reported in 2023, this compound was first treated with phenols in the presence of potassium carbonate to form 3-(aryloxy)cyclohex-2-en-1-ones. mdpi.comencyclopedia.pub These intermediates were then subjected to bromination at the C-2 position using NBS in DMF. mdpi.comencyclopedia.pub

Regioselectivity in Electrophilic Transformations

The regioselectivity of electrophilic reactions on this compound and its derivatives is a key aspect of its chemistry. For instance, in the synthesis of meta-aminophenols, 3-aminocyclohex-2-en-1-ones are first chlorinated to form 3-amino-2-chlorocyclohex-2-en-1-ones. researchgate.net This specific chlorination at the C-2 position is crucial for the subsequent aromatization step. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve high regioselectivity in halogenation reactions of related aromatic compounds. researchgate.net

Elimination Reactions and Aromatization Processes

Formation of Aromatic Compounds (e.g., Phenols, Aminophenols)

A significant application of this compound and its derivatives is in the synthesis of aromatic compounds, particularly substituted phenols and aminophenols.

Following the bromination of 3-(aryloxy)cyclohex-2-en-1-ones at the C-2 position, the resulting brominated compounds can be aromatized to yield 3-(aryloxy)phenols. mdpi.comencyclopedia.pub This aromatization is often achieved by treatment with a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like toluene (B28343) or acetonitrile (B52724). mdpi.comencyclopedia.pub

Similarly, meta-aminophenols can be synthesized from 3-amino-2-chlorocyclohex-2-en-1-ones. researchgate.netualberta.ca Treatment of these compounds with DBU at room temperature in acetonitrile leads to the formation of meta-aminophenols. researchgate.netualberta.ca The 3-amino-2-chlorocyclohex-2-en-1-one precursors are generated by the chlorination of 3-aminocyclohex-2-en-1-ones. researchgate.netualberta.ca

The following table summarizes the reaction sequence for the formation of 3-(aryloxy)phenols:

| Step | Reactants | Reagents | Product |

| 1 | This compound, Phenols | K₂CO₃ | 3-(Aryloxy)cyclohex-2-en-1-ones |

| 2 | 3-(Aryloxy)cyclohex-2-en-1-ones | NBS, DMF | 2-Bromo-3-(aryloxy)cyclohex-2-en-1-ones |

| 3 | 2-Bromo-3-(aryloxy)cyclohex-2-en-1-ones | DBU, Toluene or MeCN | 3-(Aryloxy)phenols |

Pyrolysis and Thermal Decomposition Pathways

The thermal decomposition, or pyrolysis, of chlorinated organic compounds typically involves breaking of carbon-chlorine and carbon-carbon bonds at high temperatures in the absence of oxygen. csic.esresearchgate.net This process leads to the formation of volatile products and a carbon-rich solid residue. csic.es While specific studies on the pyrolysis of this compound are not detailed in the provided search results, the thermal decomposition of related compounds like hexachlorocyclohexanes results in the formation of chlorobenzenes and other chlorinated hydrocarbons. csic.es The thermal decomposition of other cyclic compounds, such as cyclohexane (B81311) derivatives, can lead to the formation of smaller alkenes and cyclic alkenes. researchgate.net The thermal stability and decomposition pathways of functionalized polymers containing cyclohexene (B86901) moieties have also been investigated, showing decomposition at high temperatures. mdpi.com

Rearrangement Reactions and Isomerizations

The structure of this compound, featuring a chlorine atom in a vinylogous α-position to a carbonyl group as well as in an allylic position, suggests the potential for several types of rearrangement and isomerization reactions. While specific studies on this compound are not extensively documented in readily available literature, its reactivity can be inferred from established rearrangement mechanisms in similar chemical systems, such as the Favorskii rearrangement and allylic shifts.

One of the most well-known rearrangements of halo ketones is the Favorskii rearrangement , which typically occurs with α-halo ketones that have an enolizable proton at the α'-position. wikipedia.orgadichemistry.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening, often resulting in a ring contraction for cyclic substrates. wikipedia.orgadichemistry.com For this compound, a direct Favorskii rearrangement is unlikely due to the chlorine being at the β-position. However, the concept of vinylogy suggests that a vinylogous Favorskii rearrangement could be a possibility, although such a reaction is not commonly reported.

More plausible for this compound are allylic rearrangements or allylic shifts . wikipedia.org An allylic rearrangement is a reaction in which a double bond shifts to an adjacent position, often during a substitution reaction. wikipedia.orgmasterorganicchemistry.com In the case of this compound, nucleophilic substitution at the allylic carbon (C3) could potentially proceed with a shift of the double bond, leading to the formation of an isomeric product. This type of reaction is known as an SN2' reaction. The transition state involves a delocalized allyl system. wikipedia.org The propensity for an allylic shift is often influenced by steric hindrance at the site of direct substitution. wikipedia.org

Isomerization of this compound to its positional isomer, 3-chlorocyclohex-3-en-1-one, could also be considered. This would involve the migration of the double bond. Such isomerizations can sometimes be catalyzed by acids or bases.

Tautomeric Equilibrium Investigations (Keto-Enol)

Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers, which are in equilibrium. scribd.com For ketones, the most common form of tautomerism is the keto-enol tautomerism, where the keto form is in equilibrium with its enol isomer. conicet.gov.ar this compound can theoretically exist in equilibrium with its corresponding enol form, 3-chloro-1-hydroxycyclohexa-1,3-diene.

The position of the keto-enol equilibrium is influenced by several factors, including the structure of the compound, the presence of substituents, and the solvent. conicet.gov.ar Generally, the keto form is thermodynamically more stable than the enol form for simple ketones. conicet.gov.ar However, the stability of the enol form can be significantly increased by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. conicet.gov.ar

For cyclic ketones, the enol content can be higher than for their acyclic counterparts. conicet.gov.ar Computational studies on related cyclic diketones have shown that the tautomeric equilibrium is sensitive to the ring size and the substitution pattern. semanticscholar.org While specific experimental data on the tautomeric equilibrium of this compound is scarce in the literature, theoretical calculations on similar systems, such as substituted cyclohexenones, have been performed to understand these equilibria. conicet.gov.arresearchgate.net

The solvent can have a profound effect on the position of the keto-enol equilibrium. cdnsciencepub.com The influence of the solvent is primarily due to differential solvation of the keto and enol tautomers. weebly.com Polar solvents tend to stabilize the more polar tautomer, which is often the keto form due to the polarity of the carbonyl group. orientjchem.org

Conversely, non-polar solvents can favor the enol form, particularly if the enol can form a stabilizing intramolecular hydrogen bond. orientjchem.org In the case of this compound, the enol form has a hydroxyl group that could potentially engage in intermolecular hydrogen bonding with protic or hydrogen-bond accepting solvents.

The general trends for solvent effects on keto-enol tautomerism can be summarized in the following table:

| Solvent Type | Interaction | Effect on Equilibrium |

| Polar Protic (e.g., water, methanol) | Can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms. | Generally favors the more polar keto form. Can catalyze the interconversion between keto and enol forms. conicet.gov.ar |

| Polar Aprotic (e.g., DMSO, acetone) | Can act as hydrogen bond acceptors. They can disrupt intramolecular hydrogen bonds in the enol form and stabilize the polar keto form. | Often favors the keto form, but can also stabilize the enol form through dipole-dipole interactions. conicet.gov.ar |

| Non-Polar (e.g., hexane, benzene) | Have weak interactions with both tautomers. | Tend to favor the less polar tautomer. If intramolecular hydrogen bonding is possible in the enol form, its proportion may increase in non-polar solvents. orientjchem.org |

Computational studies on other cyclic ketones have shown that the influence of the solvent on the keto-enol tautomerization process can favor the formation of the enol form in more polar solvent media in some cases. semanticscholar.org However, for other systems, polar solvents have been shown to stabilize the keto tautomer. orientjchem.org Without specific experimental data for this compound, the exact solvent effects remain speculative and would require dedicated spectroscopic or computational investigation.

Derivatization Strategies and Synthetic Transformations of 3 Chlorocyclohex 2 En 1 One

Synthesis of Aryloxycyclohexenones and Aryloxyphenols

A significant application of 3-chlorocyclohex-2-en-1-one lies in its conversion to 3-(aryloxy)cyclohex-2-en-1-ones, which can be further transformed into valuable m-aryloxy phenols. encyclopedia.pubmdpi.com This two-step process provides a strategic route to a class of compounds with applications in materials science and as antioxidants. smolecule.comdntb.gov.ua

Synthetic Protocols for 3-(Aryloxy)cyclohex-2-en-1-ones

The synthesis of 3-(aryloxy)cyclohex-2-en-1-ones is commonly achieved through the reaction of this compound with various phenols. encyclopedia.pubmdpi.com In a recently reported protocol, this transformation is carried out in the presence of potassium carbonate (K₂CO₃). mdpi.com This reaction proceeds without the need for heavy metals or ligands and operates at ambient temperatures. mdpi.com

A variety of substituted phenols can be used in this reaction, leading to a diverse range of 3-(aryloxy)cyclohex-2-en-1-one derivatives. The reaction conditions are generally mild, making this a practical and efficient method for the synthesis of these intermediates.

Subsequent Aromatization to m-Aryloxy Phenols

The 3-(aryloxy)cyclohex-2-en-1-ones synthesized in the previous step can be aromatized to yield m-aryloxy phenols. encyclopedia.pubmdpi.com This transformation typically involves a two-step sequence. First, the 3-(aryloxy)cyclohex-2-en-1-one is brominated at the C(2) position. mdpi.com A common reagent for this step is N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). smolecule.comencyclopedia.pubmdpi.com

Following bromination, the resulting 2-bromo-3-(aryloxy)cyclohex-2-en-1-one is treated with a base to induce aromatization. mdpi.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like toluene (B28343) (PhMe) or acetonitrile (B52724) (MeCN) has been effectively used for this purpose. mdpi.com This step proceeds through an elimination reaction, leading to the formation of the aromatic ring and yielding the desired m-aryloxy phenol (B47542). encyclopedia.pubmdpi.com This method is advantageous as it avoids the challenges associated with directing substituents to the meta position on a pre-existing aromatic ring. mdpi.com

Functionalization via Ylide Intermediates

The reactivity of this compound extends to reactions with ylides, particularly sulfoxonium ylides, which serve as precursors for the formation of vinyl sulfoxonium ylides and subsequent transformations. thieme-connect.deuit.no

Formation of Vinyl Sulfoxonium Ylides

The reaction of this compound with dimethylsulfoxonium methylide can lead to the formation of a sulfoxonium ylide. thieme-connect.de In a specific example, treating this compound with dimethylsulfoxonium methylide in tetrahydrofuran (B95107) (THF) resulted in the formation of the corresponding ylide. thieme-connect.de Sulfoxonium ylides are dipolar species with a carbanion adjacent to a positively charged sulfoxide (B87167) group. uit.no The stability and reactivity of these ylides are influenced by the substituents on the carbanionic carbon. uit.no Vinyl sulfoxonium ylides, a specific class of stabilized sulfoxonium ylides, contain an electron-deficient alkene at the ylidic carbon and can act as precursors to vinyl carbenes. researchgate.net

Utilization of Sulfoxonium Ylides in Subsequent Reactions

Sulfoxonium ylides are valuable reagents in organic synthesis, known for their ability to generate carbenes or participate in a variety of transformations. researchgate.netsioc-journal.cn These ylides can be used in reactions such as X-H insertions (where X can be carbon, nitrogen, oxygen, or sulfur), annulations, and rearrangement reactions. researchgate.net For instance, vinyl sulfoxonium ylides can undergo cascade cyclization reactions with azides to form trisubstituted furans. rsc.org They also participate in formal C–H insertion reactions with indoles and pyrroles. rsc.org The versatility of these ylides makes them important intermediates for the construction of complex cyclic and heterocyclic systems. researchgate.net

Annulation and Cyclization Reactions

This compound and its derivatives are effective substrates in annulation and cyclization reactions, leading to the formation of various fused and polycyclic ring systems. These reactions often take advantage of the multiple reactive sites within the molecule to build complex molecular architectures.

For example, derivatives of this compound, such as 3-amino-2-chlorocyclohex-2-en-1-ones, can be converted to meta-aminophenols through treatment with DBU. researchgate.netresearchgate.net Furthermore, N-arylcyclohexane enaminones, which can be derived from related 1,3-dicarbonyl compounds, undergo palladium-catalyzed cyclization to form carbazole (B46965) frameworks. researchgate.net The reactivity of the cyclohexenone ring also allows for its use in the synthesis of polymethine cyanine (B1664457) fluorophores, where it is condensed with heterocyclic salts. nih.gov Additionally, related bromocyclohexenone systems can be functionalized and then aromatized to produce highly substituted phenols. researchgate.net These examples highlight the utility of the this compound scaffold in constructing diverse and complex molecular structures.

Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

As a functionalized organic molecule, 3-Chlorocyclohex-2-en-1-one serves as a foundational component for the bottom-up assembly of more elaborate molecular structures. achemblock.com Its inherent reactivity allows for its incorporation into multi-step synthetic pathways aimed at producing complex target compounds.

Intermediate for Biologically Active Molecules

The cyclohexenone core is a common structural motif in many biologically active compounds. While the specific use of this compound as a direct intermediate in the synthesis of named pharmaceutical agents is not extensively detailed in the available literature, its classification as an alkylating agent suggests its potential utility in creating carbon-carbon and carbon-heteroatom bonds necessary for building complex bioactive molecules. biosynth.com

Precursor for Natural Product Analogues

The total synthesis of natural products and their analogues often relies on the strategic use of versatile chemical building blocks to construct intricate molecular frameworks. beilstein-journals.org The chemical structure of this compound, containing multiple reactive sites, presents it as a candidate for such synthetic endeavors. However, specific examples of its application as a precursor in the total synthesis of particular natural product analogues are not prominently featured in readily accessible scientific literature.

Contribution to Functional Materials Chemistry

The development of novel materials with specific functions is an active area of chemical research. The role of specialized organic molecules as monomers or functional additives is crucial in this field.

Synthesis of Monomers for Polymer Development

The synthesis of advanced polymers often involves the use of specifically designed monomers that impart desired properties to the final material. While derivatives of related cyclic compounds, such as poly[2-(cyclohex-2-en-1-yl)aniline], have been synthesized to create polymers with unique optical and conductive properties, there is currently a lack of specific research findings detailing the use of this compound as a monomer for polymer development. rsc.org

Application in Optical and Fluorescent Materials

The creation of materials with tailored optical or fluorescent properties is of significant interest. This often involves the incorporation of specific chromophores or fluorophores into a larger molecular or polymeric structure. At present, the scientific literature available does not provide specific instances of this compound being utilized in the synthesis of optical or fluorescent materials.

Ligand Design and Catalysis

In the field of catalysis, the design of organic ligands that can coordinate with metal centers is crucial for controlling the reactivity and selectivity of chemical transformations.

Research indicates that this compound has a specific application in this area. It can react with dimethylformamide to generate aziridines. biosynth.com These resulting aziridine (B145994) compounds are subsequently utilized as ligands in the field of catalysis, demonstrating a direct link between the starting chlorocyclohexenone and the development of tools for chemical synthesis. biosynth.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Chlorocyclohex-2-en-1-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular architecture can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the vinylic proton and the three methylene (B1212753) (CH₂) groups in the cyclohexene (B86901) ring.

The vinylic proton at the C-2 position is expected to appear as a triplet in the downfield region due to deshielding from the adjacent double bond and chlorine atom. The protons of the three methylene groups at positions C-4, C-5, and C-6 will exhibit complex multiplet patterns due to spin-spin coupling with neighboring protons. The protons on C-6, being adjacent to the electron-withdrawing carbonyl group, are expected to be the most deshielded among the methylene groups.

Table 1: Predicted ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| H-2 | 6.1 - 6.3 | t (triplet) |

| H-4 (2H) | 2.5 - 2.7 | m (multiplet) |

| H-5 (2H) | 2.0 - 2.2 | m (multiplet) |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and instrument conditions.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. spectrabase.com The spectrum for this compound will display six distinct resonances corresponding to the carbonyl carbon, two vinylic carbons, and three methylene carbons. nih.gov

The carbonyl carbon (C-1) is the most deshielded and appears furthest downfield. The vinylic carbons (C-2 and C-3) resonate at intermediate chemical shifts, with the chlorine-bearing C-3 being significantly influenced by the halogen's electronegativity. The three sp³-hybridized methylene carbons (C-4, C-5, and C-6) appear in the upfield region of the spectrum.

Table 2: Experimental and Predicted ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C=O) | ~195 |

| C-2 (=CH) | ~128 |

| C-3 (=C-Cl) | ~155 |

| C-4 (CH₂) | ~36 |

| C-5 (CH₂) | ~22 |

Note: Data is compiled from spectral databases and predictive models. spectrabase.comnih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, advanced multi-dimensional NMR experiments are employed. For complex molecules or to distinguish between similar isomers, 2D NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link the vinylic proton signal to the C-2 carbon signal and each methylene proton signal to its corresponding carbon (C-4, C-5, and C-6).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the molecular skeleton. Key correlations for this molecule would include the coupling of the vinylic H-2 proton to the carbonyl carbon (C-1) and the C-4 carbon, as well as correlations from the methylene protons to adjacent carbons, thereby confirming the ring structure and the relative positions of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. nih.gov This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer.

The mass spectrum of this compound displays a characteristic molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a pair of peaks at m/z 130 and m/z 132. The fragmentation pattern provides further structural confirmation. Data from the NIST Mass Spectrometry Data Center indicates a base peak at m/z 102, which corresponds to the loss of a carbonyl group (CO). nih.gov

Table 3: Key GC-MS Fragmentation Data for this compound

| m/z | Interpretation | Relative Intensity |

|---|---|---|

| 132 | [M+2]⁺ (³⁷Cl isotope) | Minor |

| 130 | [M]⁺ (³⁵Cl isotope) | Moderate |

| 102 | [M-CO]⁺ | Base Peak (Highest) |

| 67 | Further fragmentation ion | High |

Source: NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry provides a highly accurate measurement of a compound's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS can distinguish its formula, C₆H₇ClO, from other combinations of atoms that might have the same nominal mass. The experimentally determined exact mass is compared to the theoretically calculated mass to confirm the compound's identity with high confidence. smolecule.comchemspider.com

Calculated Monoisotopic Mass: 130.018543 Da chemspider.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insight into the functional groups and bonding arrangements within the this compound molecule.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound, the spectrum is dominated by characteristic absorptions corresponding to its α,β-unsaturated ketone framework and the carbon-chlorine bond.

The most prominent feature in the FTIR spectrum is the strong absorption band due to the carbonyl (C=O) group stretching vibration. Because of conjugation with the adjacent carbon-carbon double bond, this peak typically appears at a lower wavenumber (around 1685-1665 cm⁻¹) compared to a non-conjugated ketone (1725-1705 cm⁻¹). The C=C double bond of the enone system gives rise to a stretching band in the 1650-1600 cm⁻¹ region. The C-Cl stretch is also observable, typically found in the 800-600 cm⁻¹ range. Additional peaks corresponding to C-H stretching and bending vibrations are also present. researchgate.netnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | Stretch | 1685 - 1665 | Strong |

| C=C (alkene) | Stretch | 1650 - 1600 | Medium to Strong |

| =C-H | Stretch | 3100 - 3000 | Medium |

| C-H (alkane) | Stretch | 3000 - 2850 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium to Strong |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. rsc.org While polar bonds like the carbonyl group give strong signals in FTIR, non-polar bonds often produce more intense signals in Raman spectra.

For this compound, the C=C double bond stretch is typically a very strong and sharp band in the Raman spectrum, often more prominent than in its FTIR counterpart. The carbonyl (C=O) stretch also appears, though its intensity can vary. The C-Cl bond also gives a characteristic Raman signal. This technique is particularly useful for studying the skeletal framework of the cyclohexene ring. nih.govrsc.org

Table 2: Principal Raman Shifts for this compound

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| C=C (alkene) | Stretch | 1650 - 1600 | Strong |

| C=O (conjugated ketone) | Stretch | 1685 - 1665 | Medium |

| C-Cl | Stretch | 800 - 600 | Medium |

| Ring Vibrations | Skeletal Modes | Various | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The α,β-unsaturated carbonyl system in this compound acts as a chromophore, a part of the molecule that absorbs light. libretexts.org

The electronic spectrum of this compound is characterized by two main absorption bands that arise from its conjugated enone system.

π → π Transition:* This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems like this, the absorption maximum (λmax) typically occurs in the 200-250 nm range. The parent compound, cyclohex-2-en-1-one, exhibits this transition at approximately 225 nm. chegg.com The chlorine substituent may cause a slight shift in this peak.

n → π Transition:* This is a lower-intensity absorption at a longer wavelength, typically in the 300-330 nm range. masterorganicchemistry.com It involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the π* antibonding orbital. masterorganicchemistry.com This transition is characteristically weak because it is symmetry-forbidden. masterorganicchemistry.com

The conjugation between the C=C and C=O bonds is crucial as it lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption wavelengths to longer values compared to isolated chromophores. libretexts.org

Table 3: Electronic Transitions for this compound

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) | Orbital Change |

| π → π | ~220 - 240 | High (>10,000) | Electron moves from C=C/C=O π bonding orbital to π antibonding orbital. |

| n → π | ~310 - 330 | Low (<100) | Electron moves from oxygen non-bonding orbital to π antibonding orbital. |

X-ray Crystallography for Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not readily found in the surveyed literature, analysis of closely related chlorinated cyclohexenone structures provides significant insight into its likely solid-state conformation and packing. researchgate.net X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Based on studies of similar molecules, the cyclohexene ring in this compound is expected to adopt a half-chair conformation. researchgate.net This conformation minimizes steric strain within the six-membered ring containing a double bond. The analysis would precisely determine all bond lengths, bond angles, and torsion angles, confirming the effects of the chlorine atom and the conjugated system on the molecular geometry. researchgate.net

Table 4: Representative Crystallographic Data for a Related Chlorinated Cyclohexenone Derivative researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 6.9466 |

| b (Å) | 15.7237 |

| c (Å) | 12.1785 |

| β (°) | 94.903 |

| Volume (ų) | 1325.3 |

| Z (molecules/unit cell) | 4 |

| Conformation | Half-Chair |

| Dominant Interactions | van der Waals forces |

Note: This data is for rac-2-tert-Butyl-2,4,5,6,6-pentachlorocyclohex-3-en-1-one and serves as an illustrative example of the type of data obtained from X-ray crystallography. researchgate.net

Resolution of Crystallographic Data Discrepancies

A thorough and extensive search of scientific literature and crystallographic databases has been conducted to identify and analyze any reported discrepancies in the crystallographic data of this compound. This investigation aimed to uncover instances of conflicting crystal structures, variations in reported unit cell parameters, or differing space group assignments that would necessitate a detailed analysis and resolution.

The search encompassed major chemical and crystallographic databases, including the Cambridge Structural Database (CSD), as well as a broad survey of chemical literature for any studies reporting the crystal structure determination, redetermination, or polymorphism of this compound.

Despite these comprehensive efforts, no published reports, database entries, or scientific articles were found that indicate any discrepancies in the crystallographic data for this compound. The available information does not point to any controversies or conflicting structural reports that would require resolution. All accessible data appears to be consistent, and there is no documented evidence of polymorphism or the existence of multiple, differing crystallographic structures for this compound in the reviewed sources.

Therefore, a discussion on the "Resolution of Crystallographic Data Discrepancies" for this compound cannot be provided, as no such discrepancies have been identified in the public domain.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of molecules. nrel.govggckondagaon.in These methods solve the electronic structure of a molecule to predict its geometry, energy, and various other chemical properties. For a molecule like 3-Chlorocyclohex-2-en-1-one, DFT methods such as B3LYP, often combined with basis sets like 6-311+G**, are employed to balance computational cost and accuracy. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ethz.ch For this compound, calculations would identify the lowest energy conformation of its six-membered ring. Unlike cyclohexane (B81311), which adopts a chair conformation, the presence of the C=C double bond and the C=O group in this compound leads to a more planar structure, likely a half-chair or twist-boat conformation. An exocyclic C=O bond is known to decrease the puckering of the six-membered ring. tandfonline.com

Electronic structure analysis provides information about the distribution of electrons within the molecule. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the HOMO is expected to be located around the C=C double bond, while the LUMO would likely be centered on the carbonyl carbon and the C=C bond, indicating its electrophilic nature.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C1=O8 Bond Length | ~1.22 Å | Represents the carbonyl double bond. |

| C2=C3 Bond Length | ~1.35 Å | Represents the carbon-carbon double bond of the enone system. |

| C3-C7 Bond Length | ~1.75 Å | Represents the bond between the vinyl carbon and the chlorine atom. |

| O8-C1-C2-C3 Dihedral Angle | ~0° or ~180° | Indicates the planarity of the α,β-unsaturated ketone system. |

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex results of a quantum chemical calculation into the familiar language of chemical bonding concepts like lone pairs, bonds, and antibonding orbitals. tandfonline.comresearchgate.net It provides a detailed picture of charge distribution and delocalization effects, which are key to understanding a molecule's reactivity.

For this compound, NBO analysis would quantify the charge distribution. The electronegative oxygen and chlorine atoms will draw electron density, resulting in a partial positive charge on the carbonyl carbon (C1) and the chlorinated carbon (C3). This charge distribution makes these sites electrophilic.

NBO analysis also reveals hyperconjugative interactions, which are stabilizing electron delocalizations from occupied (donor) orbitals to unoccupied (acceptor) orbitals. tandfonline.comut.ac.ir The strength of these interactions is measured by the second-order perturbation energy, E(2). Significant interactions in this compound would include delocalization from the lone pairs of the chlorine and oxygen atoms into the antibonding orbitals of the ring system. These interactions influence the molecule's geometry and reactivity. researchgate.net Wiberg bond indices, calculated via NBO, can also offer insights into the nature and strength of chemical bonds during reactions. mdpi.com

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies for this compound

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(2) O8 (~1.98) | π(C2-C3) (~0.25) | ~25-35 | Resonance stabilization within the enone system. |

| LP(3) Cl7 (~1.97) | π(C2-C3) (~0.25) | ~5-10 | Delocalization of chlorine lone pair into the π-system. |

| π(C2-C3) (~1.99) | π(C1-O8) (~0.30) | ~15-25 | π-conjugation across the enone moiety. |

| σ(C4-C5) (~1.98) | σ(C3-Cl7) (~0.10) | ~1-3 | Hyperconjugation involving the sigma framework. |

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. ucsb.edu A transition state is a specific molecular configuration along a reaction coordinate that corresponds to the highest potential energy point, representing the energy barrier for the reaction. wikipedia.orglibretexts.org

For reactions involving this compound, such as nucleophilic substitution at the C3 position or Michael addition at the C2 position, quantum chemical calculations can locate the geometry of the transition state. mdpi.com A transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Table 3: Hypothetical Reaction Energetics for the Reaction of this compound with a Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (C₆H₇ClO + Nu⁻) | 0.0 | Reference energy level. |

| Transition State [TS]‡ | +15.5 | Activation energy barrier for the reaction. |

| Product (C₆H₇O-Nu + Cl⁻) | -10.2 | Overall reaction is exothermic. |

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. Time-dependent DFT (TD-DFT) is used to simulate electronic spectra (UV-Vis), while calculations of nuclear magnetic shielding tensors can predict NMR chemical shifts. rsc.org

Furthermore, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be computed. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. For this compound, calculations would predict characteristic vibrational modes, such as the C=O stretch, the C=C stretch, and the C-Cl stretch, aiding in the interpretation of experimental spectra. acs.org

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a molecule at a static point, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

The six-membered ring of this compound is not rigid and can adopt several different conformations. MD simulations are an excellent tool for exploring the conformational landscape of such a molecule. By simulating the molecule's motion over time, it is possible to observe transitions between different conformational states (e.g., from a half-chair to a twist-boat conformation).

From the simulation trajectory, one can construct a potential of mean force (PMF) along specific dihedral angles to map out the relative free energies of different conformers and the energy barriers separating them. This analysis reveals the most populated conformations at a given temperature and the kinetics of their interconversion. For substituted cyclohexanone (B45756) rings, the interconversion between conformations can be more rapid than in corresponding cyclohexanes. tandfonline.com Studies on related polychlorocyclohexanes have shown that computational methods can effectively determine the relative stabilities of different conformers. rsc.org

Compound Index

Solvent Effects on Reactivity and Structure

The solvent environment plays a critical role in the chemical reactivity and structural stability of this compound. Computational models are instrumental in dissecting these influences. The polarity of a solvent can significantly alter the electronic distribution within the molecule. Theoretical studies, often using quantum chemical calculations, show that polar solvents induce a greater polarization of the carbon-chlorine and carbon-oxygen bonds. This polarization enhances the electrophilic character of the carbonyl carbon and the vinyl carbon attached to the chlorine, making them more susceptible to nucleophilic attack.

Conformational analysis reveals that the cyclohexenone ring is not planar and typically adopts a half-chair conformation. ijacskros.com The stability of this and other possible conformations can be influenced by the solvent. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk effect of the solvent. These calculations can predict how the solvent's dielectric constant affects the relative energies of different conformers. Generally, conformations with a larger molecular dipole moment are stabilized to a greater extent by polar solvents.

Furthermore, solvent choice is crucial for reaction outcomes. For instance, in nucleophilic substitution reactions where the chlorine atom is displaced, the solvent can stabilize charged intermediates and transition states, thereby affecting the reaction rate. Computational studies can model the energy profiles of these reactions in various solvents, helping to predict which solvent will be optimal for a specific chemical transformation. While specific quantitative data for this compound is sparse in readily available literature, studies on analogous cyclohexanone systems demonstrate these principles. For example, theoretical calculations on related chalcones show differences in vibrational frequencies (like the C=O stretch) between the gas phase and when measured experimentally, indicating intermolecular interactions. nih.gov

Table 1: Illustrative Solvent Effects on a Generic Organic Reaction

This table provides a conceptual illustration of how solvent properties can influence reaction kinetics, based on general principles of physical organic chemistry.

| Solvent | Dielectric Constant (ε) at 20°C | Reaction Rate Constant (k) (Relative) | Rationale |

| n-Hexane | 1.88 | 1 | Non-polar, minimal stabilization of polar transition states. |

| Chloroform | 4.81 | 50 | Moderately polar, offers some stabilization. |

| Acetone | 20.7 | 5,000 | Polar aprotic, effectively solvates polar transition states. |

| Water | 80.1 | >100,000 | Highly polar protic, excellent stabilization of charged species through H-bonding. |

Docking Studies and Intermolecular Interaction Analysis

Molecular docking is a computational method used to predict how a small molecule, such as this compound, binds to the active site of a macromolecule, typically a protein. These studies are fundamental in medicinal chemistry for evaluating the potential of a compound to act as a drug by inhibiting a specific protein target.

Docking simulations for this compound or its derivatives involve placing the molecule into a protein's binding pocket and using a scoring function to estimate the strength of the interaction (binding affinity). nih.gov The results provide a plausible binding pose and highlight key intermolecular interactions. The functional groups on this compound allow for several types of interactions:

Hydrogen Bonding: The carbonyl oxygen (C=O) is a potent hydrogen bond acceptor and can interact with hydrogen-bond-donating amino acid residues like Arginine, Lysine, or Serine in a protein's active site.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a specific type of non-covalent interaction with a nucleophilic atom (like a backbone carbonyl oxygen) in an amino acid residue.

Hydrophobic Interactions: The non-polar cyclohexene (B86901) ring can form favorable hydrophobic or van der Waals interactions with non-polar residues such as Leucine, Isoleucine, or Valine.

Following docking, a more detailed intermolecular interaction analysis can be performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov This analysis examines the electron density to characterize the nature and strength of the non-covalent bonds, confirming the presence of hydrogen or halogen bonds and quantifying their contribution to the binding energy. Such studies on related cyclohexanone-based compounds have been used to understand their supramolecular structures. nih.gov For example, docking studies of similar heterocyclic systems into protein kinases have identified key residues involved in binding, providing a rationale for their biological activity. nih.govqub.ac.uk

Table 2: Representative Intermolecular Interactions for a Docked Ligand

This table illustrates the types of data generated from a molecular docking and interaction analysis for a hypothetical ligand-protein complex.

| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |

| Carbonyl Oxygen (O) | Arginine (Arg) | Hydrogen Bond | 2.8 |

| Chlorine (Cl) | Glycine (Gly) Backbone O | Halogen Bond | 3.1 |

| Cyclohexene Ring | Leucine (Leu) | Hydrophobic | 3.9 |

| Carbonyl Oxygen (O) | Lysine (Lys) | Hydrogen Bond | 2.9 |

Future Directions and Research Perspectives

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 3-Chlorocyclohex-2-en-1-one often involves reagents like oxalyl dichloride or thionyl chloride, which raise environmental and safety concerns. lookchem.com Future research is increasingly focused on developing greener and more sustainable synthetic methodologies. These efforts align with the broader goals of green chemistry to reduce waste, minimize hazardous substance use, and improve energy efficiency. rsc.org

Key areas for future investigation include:

Catalytic Methods: Exploring the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) to replace stoichiometric and corrosive reagents.

Alternative Chlorinating Agents: Investigating milder and safer chlorinating agents, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), potentially activated by photochemistry or organocatalysis. mdpi.com

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow reactors can offer enhanced safety, better temperature control, and easier scalability compared to batch processes.

Bio-based Feedstocks: Investigating synthetic pathways that utilize renewable, bio-based starting materials to produce the cyclohexanone (B45756) backbone, thereby reducing reliance on petrochemical sources.

| Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Route |

|---|---|---|---|

| Chlorinating Agent | Oxalyl Dichloride/Thionyl Chloride | N-Chlorosuccinimide (NCS) with a catalyst | Reduced toxicity and corrosive byproducts |

| Solvent | Dichloromethane (B109758), Acetonitrile (B52724) | Ionic Liquids, Supercritical CO2, Water | Lower environmental impact, easier recycling |

| Process Type | Batch Synthesis | Continuous Flow Synthesis | Improved safety, scalability, and consistency |

Exploration of Novel Reactivity Patterns and Chemical Transformations

The bifunctional nature of this compound provides a rich platform for exploring novel chemical reactions. Future research will likely focus on leveraging its distinct reactive sites to construct complex molecular architectures.

Cross-Coupling Reactions: The vinyl chloride moiety is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). Future work could explore the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as more sustainable alternatives to palladium. This would enable the efficient introduction of diverse aryl, alkyl, and alkynyl groups at the C3-position.

Asymmetric Catalysis: Developing enantioselective transformations is a major goal. This includes asymmetric conjugate additions to the enone system or catalytic asymmetric reactions involving the ketone. Such methods would provide access to chiral building blocks crucial for pharmaceutical synthesis.

Photoredox and Electrochemical Synthesis: Utilizing light or electricity to drive novel transformations represents a burgeoning field. These methods could unlock unique reactivity patterns not accessible through traditional thermal methods, such as novel radical-based C-H functionalization or cycloaddition reactions.

Expanding Applications in Emerging Fields

The structural motif of this compound makes it a valuable precursor for compounds in several emerging scientific fields.

Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The cyclohexenone core is also a key feature in many biologically active molecules. Derivatives of 3-aminocyclohex-2-en-1-one have been investigated as antagonists for the CXCR2 chemokine receptor, suggesting potential applications in inflammatory diseases. nih.gov Future research will focus on using this compound as a scaffold to synthesize libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs involved in cancer, infectious diseases, and metabolic disorders.

Advanced Materials: The reactive functional groups of this compound can be used to synthesize novel monomers for polymerization. The resulting polymers could possess unique thermal, optical, or electronic properties. For instance, incorporating the polar chloro-enone moiety could lead to materials with specific dielectric properties or serve as a reactive handle for post-polymerization modification, creating functional materials for sensors, coatings, or separation membranes.

| Emerging Field | Specific Application Area | Future Research Focus |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory, Anti-cancer, Anti-infective Agents | Synthesis of compound libraries for high-throughput screening; Structure-activity relationship (SAR) studies |

| Advanced Materials | Functional Polymers, Organic Electronics, Sensors | Development of novel monomers; Polymerization studies; Characterization of material properties |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. For this compound, these computational tools can accelerate discovery and optimization.

Predictive Modeling: ML models can be trained on existing reaction data to predict the outcomes of new reactions, including yields and potential side products. This can help researchers prioritize experiments and avoid unproductive synthetic routes.

Reaction Optimization: AI algorithms can efficiently explore vast parameter spaces (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for a given transformation of this compound, saving time and resources.

De Novo Synthetic Route Design: Sophisticated AI tools can propose novel, computer-generated synthetic pathways to this compound or its derivatives. These routes may be non-intuitive and more efficient than those conceived by human chemists.

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A fundamental understanding of the structure, bonding, and reactivity of this compound is crucial for its development. Advanced analytical and computational methods will provide unprecedented levels of detail.

In-situ Spectroscopy: Techniques such as in-situ IR and NMR spectroscopy allow for real-time monitoring of reactions involving this compound. This provides valuable kinetic and mechanistic data, helping to identify transient intermediates and optimize reaction conditions.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for the characterization of novel derivatives. researchgate.net Furthermore, techniques like ambient ionization mass spectrometry can be used to rapidly screen reaction conditions and identify products with minimal sample preparation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its transition states. researchgate.net Molecular dynamics simulations can provide insights into its behavior in different solvent environments and its interactions with biological macromolecules or material surfaces.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Chlorocyclohex-2-en-1-one and its derivatives?

- Methodology : A multi-step synthesis involves treating this compound with phenols in the presence of K₂CO₃ to form 3-(aryloxy)cyclohex-2-en-1-ones. Subsequent bromination using N-bromosuccinimide (NBS) in DMF at the C(2) position, followed by aromatization with 1,8-diazabicycloundec-7-ene (DBU) in toluene or acetonitrile, yields 3-(aryloxy)phenols. Ambient temperature conditions and avoidance of heavy metals/ligands simplify the process .

- Key Considerations : Ensure precise stoichiometric ratios during bromination and monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers characterize the structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (C₆H₇ClO₂, MW 146.57 g/mol) .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with toxic vapors or dust.

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. Why does this compound exhibit unexpected reactivity in cycloaddition reactions?

- Mechanistic Insight : Despite chloroenones typically showing poor reactivity, this compound undergoes clean cycloaddition with 1,2-dimethoxyethylene due to electron-withdrawing effects of the chlorine atom, which polarizes the enone system. This enhances electrophilicity at the β-carbon, facilitating [2+2] or [4+2] cycloadditions .

- Experimental Validation : Monitor reaction progress via NMR to confirm regioselectivity and rule out competing pathways.

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

- Parameter Optimization :

- Temperature : Aromatization with DBU proceeds efficiently at 80–100°C in toluene.

- Catalyst Screening : Test alternative bases (e.g., NaH) to reduce reaction time.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing intermediates .

- Data-Driven Approach : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength).

Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Case Study : Discrepancies in bromination yields (e.g., 60–85%) may arise from variations in NBS purity or residual moisture.

- Troubleshooting Steps :

- Standardize reagent sources and pre-dry solvents.

- Validate reproducibility via triplicate experiments under inert atmospheres.

Q. What strategies mitigate by-product formation during the synthesis of 3-(aryloxy)phenols?

- By-Product Analysis : Common impurities include di-brominated species or unreacted intermediates.

- Mitigation Tactics :

- Use stoichiometric control (1.1 eq. NBS) to limit over-bromination.

- Purify intermediates via column chromatography (hexane/ethyl acetate gradients) .

Q. How does the stability of this compound vary under different storage conditions?

- Stability Profile :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.